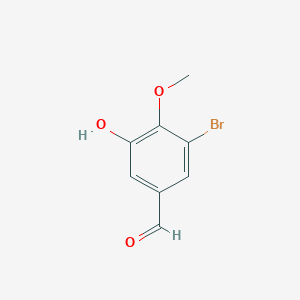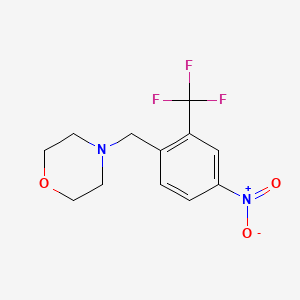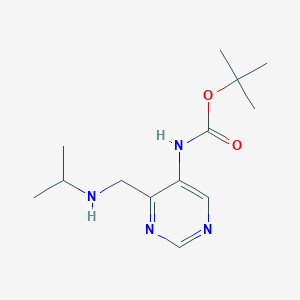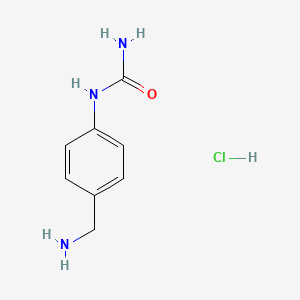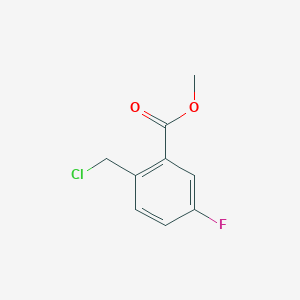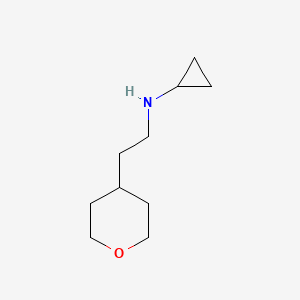
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an amine group, which is further connected to a tetrahydro-2H-pyran-4-yl group via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of the intermediate ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This intermediate can be synthesized by reacting tetrahydro-2H-pyran-4-ylmethanol with ethyl acetate in the presence of a base such as sodium hydroxide .
The next step involves the reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate to 2-(tetrahydro-2H-pyran-4-yl)ethanol using lithium aluminum hydride in tetrahydrofuran . Finally, the cyclopropanation of 2-(tetrahydro-2H-pyran-4-yl)ethanol with cyclopropylamine under appropriate conditions yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
科学的研究の応用
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and amine group can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: An intermediate in the synthesis of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine.
2-(tetrahydro-2H-pyran-4-yl)ethanol: Another intermediate used in the synthesis process.
(tetrahydro-2H-pyran-4-yl)methanol: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
N-[2-(oxan-4-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H19NO/c1-2-10(1)11-6-3-9-4-7-12-8-5-9/h9-11H,1-8H2 |
InChIキー |
RGISCBJLLLSSPV-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCCC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


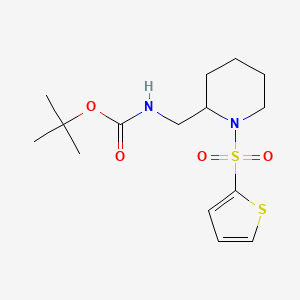
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
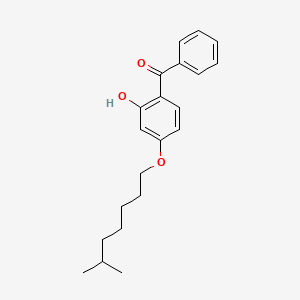
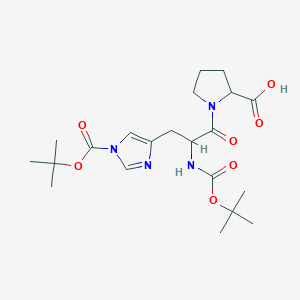
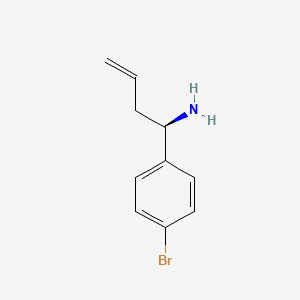
![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)


